N-(1-methylpiperidin-4-yl)-4-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpiperidin-4-yl)-4-(propan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and an isopropyl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-4-(propan-2-yl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
N-Methylation: The nitrogen atom of the piperidine ring is methylated using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride.
Benzamide Formation: The benzamide moiety is introduced by reacting the N-methylpiperidine with 4-isopropylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted benzamides with different functional groups replacing the original moiety.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-4-(propan-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1-methylpiperidin-4-yl)-4-(propan-2-yl)benzamide can be compared with other similar compounds, such as:
N-(1-methylpiperidin-4-yl)-4-(methyl)benzamide: Differing by the presence of a methyl group instead of an isopropyl group.
N-(1-methylpiperidin-4-yl)-4-(ethyl)benzamide: Differing by the presence of an ethyl group instead of an isopropyl group.
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)13-4-6-14(7-5-13)16(19)17-15-8-10-18(3)11-9-15/h4-7,12,15H,8-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUVVRQRHUQQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.